molecular formula C11H22O7P2 B034648 2,3-Cyclopropylgeranyl pyrophosphate CAS No. 110559-65-4

2,3-Cyclopropylgeranyl pyrophosphate

Cat. No. B034648
M. Wt: 328.24 g/mol
InChI Key: QEONFRSBRCWSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Cyclopropylgeranyl pyrophosphate (CPrGPP) is a synthetic analog of geranylgeranyl pyrophosphate (GGPP), which is an important intermediate in the biosynthesis of isoprenoids. CPrGPP has been shown to have potential applications in scientific research due to its unique chemical properties.

Mechanism Of Action

2,3-Cyclopropylgeranyl pyrophosphate exerts its effects by inhibiting the activity of geranylgeranyl transferase (GGTase), which is the enzyme responsible for adding a geranylgeranyl group to proteins. This results in the accumulation of unprenylated proteins, which can lead to altered cellular function and ultimately cell death.

Biochemical And Physiological Effects

2,3-Cyclopropylgeranyl pyrophosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, and has also been shown to have anti-inflammatory effects. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Cyclopropylgeranyl pyrophosphate in lab experiments is its potency and specificity for inhibiting GGTase activity. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate is stable and can be easily synthesized in the lab. However, one limitation is that 2,3-Cyclopropylgeranyl pyrophosphate can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 2,3-Cyclopropylgeranyl pyrophosphate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular signaling pathways. Finally, 2,3-Cyclopropylgeranyl pyrophosphate could be used as a tool to study the role of isoprenoid metabolism in other biological processes, such as aging and neurodegenerative diseases.
In conclusion, 2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of GGPP with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibiting protein prenylation and modulating signaling pathways. While there are some limitations to its use in lab experiments, 2,3-Cyclopropylgeranyl pyrophosphate has promising potential for future research and therapeutic applications.

Synthesis Methods

2,3-Cyclopropylgeranyl pyrophosphate can be synthesized using a multi-step chemical process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to produce the final product.

Scientific Research Applications

2,3-Cyclopropylgeranyl pyrophosphate has been used in scientific research as a tool to study the biochemical and physiological effects of isoprenoid metabolism. It has been shown to be a potent inhibitor of protein prenylation, which is a key step in the post-translational modification of proteins that is essential for their proper function. 2,3-Cyclopropylgeranyl pyrophosphate has also been used to study the role of isoprenoid metabolism in various biological processes, including cell proliferation, differentiation, and apoptosis.

properties

CAS RN

110559-65-4

Product Name

2,3-Cyclopropylgeranyl pyrophosphate

Molecular Formula

C11H22O7P2

Molecular Weight

328.24 g/mol

IUPAC Name

[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14)

InChI Key

QEONFRSBRCWSGB-UHFFFAOYSA-N

SMILES

CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C

Canonical SMILES

CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C

synonyms

2,3-CPGPP
2,3-cyclopropylgeranyl pyrophosphate

Origin of Product

United States

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